molecular formula C21H20Cl2N2O4 B11092229 2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate

2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B11092229
M. Wt: 435.3 g/mol
InChI Key: NHHWLRDNSGYHFA-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROANILINO)-2-OXOETHYL 1-(4-METHYLBENZYL)-5-OXO-3-PYRROLIDINECARBOXYLATE: is a complex organic compound characterized by its unique structure, which includes a dichloroaniline moiety, an oxoethyl group, and a pyrrolidinecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DICHLOROANILINO)-2-OXOETHYL 1-(4-METHYLBENZYL)-5-OXO-3-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the dichloroaniline derivative. This is followed by the introduction of the oxoethyl group and the formation of the pyrrolidinecarboxylate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrrolidine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under appropriate conditions.

    Substitution: The dichloroaniline part of the molecule is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological studies, it may serve as a probe to investigate enzyme interactions and metabolic pathways.

Industry: In industrial applications, the compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2-(3,4-DICHLOROANILINO)-2-OXOETHYL 1-(4-METHYLBENZYL)-5-OXO-3-PYRROLIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Dichloroaniline
  • 3,4-Dichloroaniline
  • 4-Methylbenzylamine
  • Pyrrolidinecarboxylic acid derivatives

Uniqueness: What sets 2-(3,4-DICHLOROANILINO)-2-OXOETHYL 1-(4-METHYLBENZYL)-5-OXO-3-PYRROLIDINECARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.

Properties

Molecular Formula

C21H20Cl2N2O4

Molecular Weight

435.3 g/mol

IUPAC Name

[2-(3,4-dichloroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H20Cl2N2O4/c1-13-2-4-14(5-3-13)10-25-11-15(8-20(25)27)21(28)29-12-19(26)24-16-6-7-17(22)18(23)9-16/h2-7,9,15H,8,10-12H2,1H3,(H,24,26)

InChI Key

NHHWLRDNSGYHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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